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Compound of Interest

Compound Name: NPD7155

Cat. No.: B1680001 Get Quote

For Immediate Release

[City, State] – December 7, 2025 – A comprehensive examination of available scientific

literature and chemical databases reveals the chemical identity of NPD7155 as 1-[(2R)-1-(3-

amino-4-methoxyphenyl)-1-oxobutan-2-yl]piperidine-4-carboxylic acid. This technical guide

serves to consolidate the known information regarding its chemical structure and properties,

while also highlighting the current gap in publicly accessible synthesis pathways.

Chemical Structure and Properties
NPD7155, identified in the PubChem database under the Compound Identification number

(CID) 95407155, possesses the molecular formula C₁₇H₂₄N₂O₄. Its structure features a central

piperidine ring substituted with a carboxylic acid group and a more complex moiety derived

from butanone, an aminomethoxyphenyl group, and a stereocenter at the second carbon of the

butanoyl chain.

A summary of its key computed properties is presented in the table below:
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Property Value

Molecular Weight 320.38 g/mol

Molecular Formula C₁₇H₂₄N₂O₄

IUPAC Name
1-[(2R)-1-(3-amino-4-methoxyphenyl)-1-

oxobutan-2-yl]piperidine-4-carboxylic acid

Hydrogen Bond Donor Count 3

Hydrogen Bond Acceptor Count 5

Rotatable Bond Count 6

Topological Polar Surface Area 92.9 Å²

LogP (o/w) 1.80

Table 1: Physicochemical Properties of NPD7155 (CID 95407155)

Synthesis Pathway: A Knowledge Gap
Despite a thorough review of scientific literature and chemical synthesis databases, a specific,

detailed synthesis pathway for NPD7155 (1-[(2R)-1-(3-amino-4-methoxyphenyl)-1-oxobutan-2-

yl]piperidine-4-carboxylic acid) is not publicly available at this time. While general

methodologies for the synthesis of substituted piperidine-4-carboxylic acid derivatives exist, a

step-by-step experimental protocol for this particular molecule has not been documented in the

reviewed sources.

The synthesis of such a molecule would likely involve a multi-step process, potentially

beginning with the construction of the substituted piperidine ring, followed by the

stereoselective attachment of the butanoyl side chain. The formation of the amide bond and the

introduction of the aminomethoxy-phenyl group would be key transformations in the synthetic

route.

A conceptual logical workflow for a potential, though currently unverified, synthetic approach is

outlined below. This diagram is intended to represent a high-level strategy and does not reflect

a published or validated experimental protocol.
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Figure 1: Conceptual workflow for a potential synthesis of NPD7155.

Experimental Protocols: A Call for Future Research
Given the absence of a published synthesis pathway, detailed experimental protocols for the

preparation of NPD7155 cannot be provided. The development and publication of such a

protocol would be a valuable contribution to the chemical and pharmaceutical research

communities. This would enable further investigation into the biological activity and potential

applications of this compound.

Conclusion
NPD7155, chemically identified as 1-[(2R)-1-(3-amino-4-methoxyphenyl)-1-oxobutan-2-

yl]piperidine-4-carboxylic acid, is a molecule with a well-defined structure and predictable

physicochemical properties. However, a significant information gap exists concerning its

synthesis. This guide provides a comprehensive summary of the currently available data and

underscores the need for future research to elucidate a viable and documented synthetic route.
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The availability of a detailed synthesis protocol would be instrumental in unlocking the full

research potential of NPD7155 for scientists and drug development professionals.

To cite this document: BenchChem. [Unraveling NPD7155: A Technical Overview of its
Chemical Identity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680001#npd7155-chemical-structure-and-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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